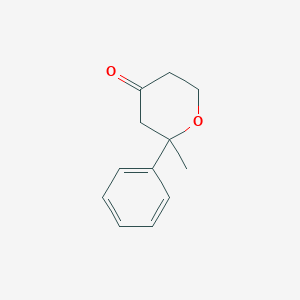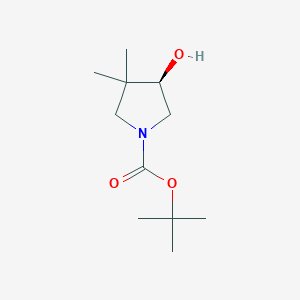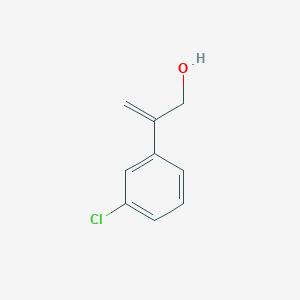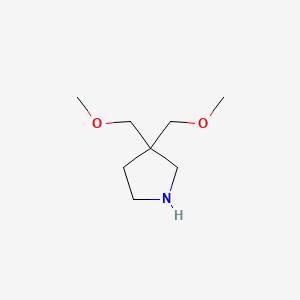
3,3-Bis(methoxymethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(methoxymethyl)pyrrolidine: is a chemical compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its two methoxymethyl groups attached to the third carbon of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(methoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:
Starting Materials: Pyrrolidine, formaldehyde, and methanol.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid as a catalyst.
Procedure: Pyrrolidine is reacted with formaldehyde and methanol, leading to the formation of this compound through a series of nucleophilic addition and substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using industrial reactors to mix pyrrolidine, formaldehyde, and methanol.
Catalysts: Employing catalysts such as hydrochloric acid to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Bis(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Simpler amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxymethyl groups.
Applications De Recherche Scientifique
Chemistry: 3,3-Bis(methoxymethyl)pyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of drugs targeting neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,3-Bis(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl groups enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The compound can modulate enzymatic activity or receptor signaling pathways, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound without methoxymethyl groups.
2,5-Bis(methoxymethyl)pyrrolidine: A similar compound with methoxymethyl groups at different positions.
Pyrrolidinone: A related compound with a carbonyl group in the ring.
Comparison: 3,3-Bis(methoxymethyl)pyrrolidine is unique due to the specific positioning of its methoxymethyl groups, which imparts distinct chemical and biological properties. Compared to pyrrolidine, it has enhanced reactivity and binding affinity. Compared to 2,5-Bis(methoxymethyl)pyrrolidine, it exhibits different reactivity patterns due to the positional difference of the methoxymethyl groups. Pyrrolidinone, on the other hand, has different chemical properties due to the presence of a carbonyl group.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3,3-bis(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-10-6-8(7-11-2)3-4-9-5-8/h9H,3-7H2,1-2H3 |
Clé InChI |
RULROEQQLWZYIF-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CCNC1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)
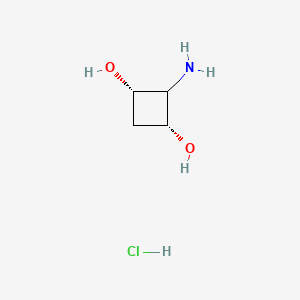
![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
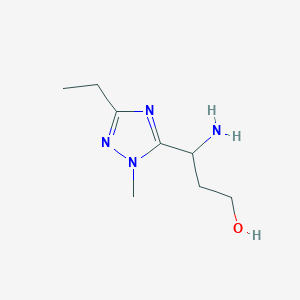
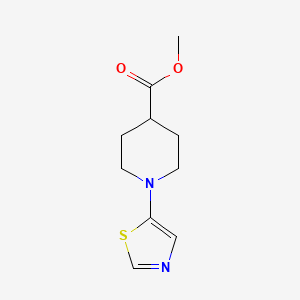
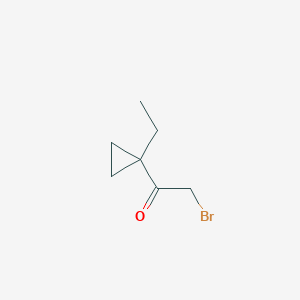
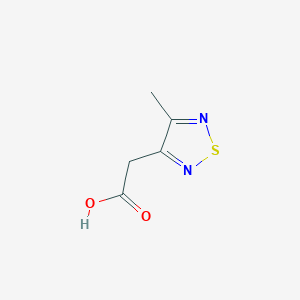
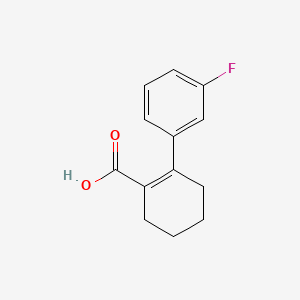
![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)
